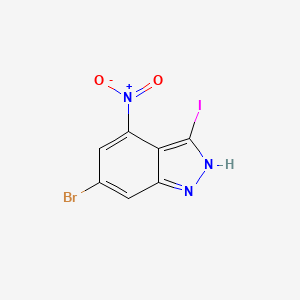

3-Bromo-6-fluoro-4-nitro-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

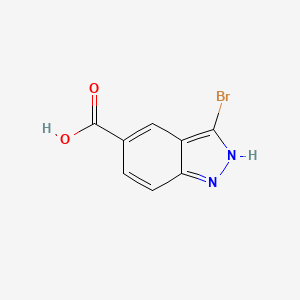

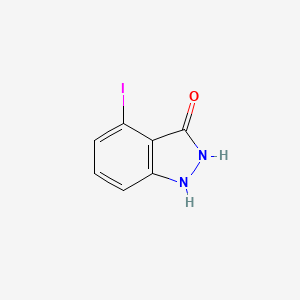

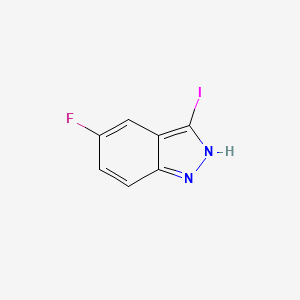

3-Bromo-6-fluoro-4-nitro-1H-indazole is a chemical compound with the molecular formula C7H3BrFN3O2 . It has an average mass of 260.020 Da and a monoisotopic mass of 258.939270 Da .

Synthesis Analysis

The synthesis of 1H-indazole, which is a similar compound, has been studied extensively . A new practical synthesis of 1H-indazole was presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

The molecular structure of 3-Bromo-6-fluoro-4-nitro-1H-indazole is highly conjugated, which expands its applications to dye-sensitized solar cells (DSSCs) . Due to the pyrazole moiety, it can coordinate to metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . Further investigation of the cyclization of various ortho-substituted benzylidenehydrazines led to a novel mechanism related to the synthesis of indazole .Physical And Chemical Properties Analysis

The compound has a density of 2.0±0.1 g/cm3, a boiling point of 440.2±40.0 °C at 760 mmHg, and a flash point of 220.0±27.3 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Aplicaciones Científicas De Investigación

Antihypertensive Agents

Indazole derivatives have been used in the development of antihypertensive agents . These compounds work by inhibiting certain enzymes or receptors in the body that contribute to high blood pressure.

Anticancer Agents

Indazole derivatives have also been used in the development of anticancer agents . They can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

Antidepressant Agents

Some indazole derivatives have been found to have antidepressant properties . They can affect the levels of certain chemicals in the brain, such as serotonin, which can help to improve mood and reduce symptoms of depression.

Anti-inflammatory Agents

Indazole derivatives can also be used as anti-inflammatory agents . They can reduce inflammation by inhibiting the production of certain substances in the body that cause inflammatory responses.

Antibacterial Agents

Indazole derivatives have been used in the development of antibacterial agents . They can inhibit the growth of bacteria by interfering with their ability to reproduce.

HIV Protease Inhibitors

Indazole derivatives have been investigated and applied in producing HIV protease inhibitors . These inhibitors can prevent the virus from replicating in the body.

HIV Protease Inhibitors

Biologically active compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors . These inhibitors can prevent the virus from replicating in the body .

Serotonin Receptor Antagonists

Indazole derivatives have been used to produce serotonin receptor antagonists . These antagonists can block the action of serotonin, a neurotransmitter, which can help in the treatment of several conditions, including depression, anxiety, and migraine .

Aldol Reductase Inhibitors

Indazole derivatives have been used in the synthesis of aldol reductase inhibitors . Aldol reductase is an enzyme involved in the metabolism of glucose. Inhibitors of this enzyme can be used in the treatment of complications of diabetes .

Acetylcholinesterase Inhibitors

Indazole derivatives have been used to produce acetylcholinesterase inhibitors . These inhibitors can increase the level and duration of action of acetylcholine, a neurotransmitter, which can help in the treatment of Alzheimer’s disease .

Synthetic Approaches

Indazole derivatives have been used in various synthetic approaches . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Contraceptive Activities

Indazole derivatives have been found to have contraceptive activities . They can affect the levels of certain hormones in the body, which can help to prevent pregnancy .

Safety And Hazards

The safety data sheet for a similar compound, 3-Bromo-4-fluoro (1H)indazole, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

3-bromo-6-fluoro-4-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKWLGMBBNXUMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646392 |

Source

|

| Record name | 3-Bromo-6-fluoro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-fluoro-4-nitro-1H-indazole | |

CAS RN |

885522-77-0 |

Source

|

| Record name | 3-Bromo-6-fluoro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.